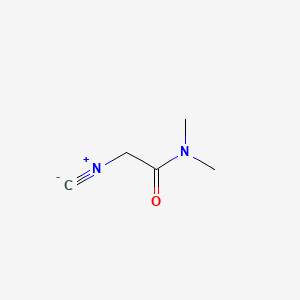

2-Isocyano-N,N-dimethylacetamide

Description

Properties

CAS No. |

68157-98-2 |

|---|---|

Molecular Formula |

C5H8N2O |

Molecular Weight |

112.13 g/mol |

IUPAC Name |

2-isocyano-N,N-dimethylacetamide |

InChI |

InChI=1S/C5H8N2O/c1-6-4-5(8)7(2)3/h4H2,2-3H3 |

InChI Key |

YTLIISRHCPJHLB-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)C[N+]#[C-] |

Canonical SMILES |

CN(C)C(=O)C[N+]#[C-] |

Other CAS No. |

68157-98-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity Differences

2-Isocyano-N,N-dimethylacetamide vs. 2-Cyano-N,N-dimethylacetamide

- Functional Groups: The isocyano (-NC) group in this compound is distinct from the cyano (-CN) group in 2-Cyano-N,N-dimethylacetamide (CAS 7391-40-4). Isocyanides are ambiphilic, participating in nucleophilic and electrophilic reactions, whereas cyano groups are electron-withdrawing and favor nucleophilic additions or condensations .

- Applications: The isocyano derivative is pivotal in multicomponent reactions for synthesizing peptidomimetics and heterocycles. The cyano analogue serves as an intermediate in pharmaceuticals, such as anticonvulsants and agrochemicals .

This compound vs. N,N-Dimethylacetamide (DMAc)

- Structure: DMAc (CAS 127-19-5) lacks the isocyano group, making it a polar aprotic solvent rather than a reactive synthon.

- Applications: DMAc is widely used in polymer processing (e.g., polyimide and aramid fibers) and cellulose dissolution (with LiCl) . this compound’s reactivity limits its solvent utility but enhances its role in synthetic chemistry .

Physical and Chemical Properties

| Property | This compound | 2-Cyano-N,N-dimethylacetamide | N,N-Dimethylacetamide (DMAc) | 2-Cyano-N,N-diethylacetamide |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 112.13 | 112.13 | 87.12 | 140.18 |

| Boiling Point (°C) | Not reported | Not reported | 165 | Not reported |

| Solubility | Moderate in polar solvents | Soluble in DMF, DMSO | Miscible with water, organics | Low water solubility |

| Key Functional Group | Isocyano (-NC) | Cyano (-CN) | Amide | Cyano (-CN), Diethylamide |

| Stability | Air-sensitive | Stable at room temperature | Hygroscopic | Stable under inert conditions |

Research Findings and Key Insights

Reactivity in Synthesis: Isocyanides like this compound enable stereoselective synthesis of complex molecules, whereas cyano derivatives are more suited for linear transformations .

Solubility in Polymer Systems: DMAc’s high polarity facilitates cellulose dissolution (with LiCl), but the isocyano variant’s reactivity precludes its use as a solvent .

Stability Challenges: Isocyanides decompose upon prolonged exposure to moisture or oxygen, necessitating stringent storage conditions compared to cyano analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.